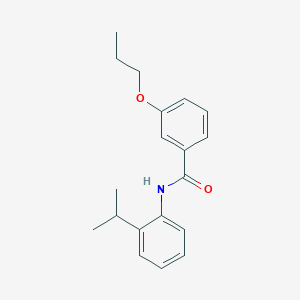![molecular formula C18H19N3O2 B268676 N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide](/img/structure/B268676.png)
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide, commonly known as PIC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. PIC is a derivative of isonicotinamide and is used in various applications, including medicinal chemistry, drug discovery, and biochemical research.
Wirkmechanismus
The mechanism of action of PIC involves the inhibition of PARP and tankyrase enzymes. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition leads to the accumulation of DNA damage, ultimately resulting in cell death. Tankyrase is an enzyme that regulates the Wnt signaling pathway, which is involved in various cellular processes, including cell proliferation and differentiation. Inhibition of tankyrase leads to the stabilization of Axin, which results in the downregulation of the Wnt signaling pathway.
Biochemical and Physiological Effects
PIC has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. Additionally, it has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. PIC has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
PIC has several advantages for lab experiments. It is a potent inhibitor of PARP and tankyrase enzymes, making it a valuable tool for studying their biological functions. Additionally, it has been shown to have anticancer, anti-inflammatory, and neuroprotective effects, which makes it a promising candidate for drug discovery. However, there are also some limitations to using PIC in lab experiments. It is a relatively new compound, and its long-term effects are not well understood. Additionally, its potency and selectivity for PARP and tankyrase may vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of PIC. One area of research is the development of PIC-based drugs for cancer therapy. Several PARP inhibitors, including Olaparib and Rucaparib, have been approved for the treatment of ovarian and breast cancer. However, there is still a need for more effective and selective PARP inhibitors. PIC has shown promising anticancer activity in various cancer cell lines, and further studies are needed to evaluate its potential as a cancer therapeutic. Additionally, there is a need for more studies on the long-term effects of PIC and its selectivity for PARP and tankyrase. Overall, PIC is a promising compound with several potential applications in the field of scientific research.
Synthesemethoden
The synthesis of PIC involves the reaction of isonicotinic acid with piperidine and 4-nitrophenyl chloroformate. The reaction results in the formation of PIC, which can be purified by recrystallization. The yield of the reaction is typically around 60-70%, and the purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
PIC has been extensively studied in the field of medicinal chemistry and drug discovery. It is a potent inhibitor of several enzymes, including poly(ADP-ribose) polymerase (PARP) and tankyrase. PARP inhibitors have gained significant attention in recent years due to their potential as cancer therapeutics. PIC has been shown to have anticancer activity in various cancer cell lines, including breast, ovarian, and prostate cancer. Additionally, it has been shown to have anti-inflammatory and neuroprotective effects.
Eigenschaften
Produktname |
N-[3-(1-piperidinylcarbonyl)phenyl]isonicotinamide |
|---|---|
Molekularformel |
C18H19N3O2 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
N-[3-(piperidine-1-carbonyl)phenyl]pyridine-4-carboxamide |
InChI |
InChI=1S/C18H19N3O2/c22-17(14-7-9-19-10-8-14)20-16-6-4-5-15(13-16)18(23)21-11-2-1-3-12-21/h4-10,13H,1-3,11-12H2,(H,20,22) |
InChI-Schlüssel |
HXEITZOCFUROJN-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Kanonische SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=NC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268593.png)
![3-propoxy-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268594.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]isonicotinamide](/img/structure/B268596.png)
![N-cyclohexyl-N'-[3-(2-methoxyethoxy)phenyl]urea](/img/structure/B268600.png)
![2-(3,5-dimethylphenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268601.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B268603.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)

![N-[4-(2-ethoxyethoxy)phenyl]isonicotinamide](/img/structure/B268610.png)
![2-({2-[(2-Methyl-2-propenyl)oxy]anilino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B268613.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
